7-bromo-3,3-dimethyl-1h,2h,3h,4h-pyrrolo[1,2-a]pyrazin-1-one

Conformational restriction Metabolic stability Ligand pre-organization

7-Bromo-3,3-dimethyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazin-1-one (CAS 1851197-50-6) is a brominated dihydropyrrolopyrazinone heterocycle, C9H11BrN2O, MW 243.10 g/mol, belonging to the 3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one class — a privileged scaffold in kinase and PARP inhibitor drug discovery. It features a gem-dimethyl quaternary center at C3, a secondary lactam, and an aryl bromide at C7 suitable for cross-coupling diversification.

Molecular Formula C9H11BrN2O
Molecular Weight 243.104
CAS No. 1851197-50-6
Cat. No. B2653059
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-bromo-3,3-dimethyl-1h,2h,3h,4h-pyrrolo[1,2-a]pyrazin-1-one
CAS1851197-50-6
Molecular FormulaC9H11BrN2O
Molecular Weight243.104
Structural Identifiers
SMILESCC1(CN2C=C(C=C2C(=O)N1)Br)C
InChIInChI=1S/C9H11BrN2O/c1-9(2)5-12-4-6(10)3-7(12)8(13)11-9/h3-4H,5H2,1-2H3,(H,11,13)
InChIKeyBDPPKOKTVGYHKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Bromo-3,3-dimethyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazin-1-one (CAS 1851197-50-6): Core Scaffold, Physicochemical Identity, and Procurement Baseline


7-Bromo-3,3-dimethyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazin-1-one (CAS 1851197-50-6) is a brominated dihydropyrrolopyrazinone heterocycle, C9H11BrN2O, MW 243.10 g/mol, belonging to the 3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one class — a privileged scaffold in kinase and PARP inhibitor drug discovery [1]. It features a gem-dimethyl quaternary center at C3, a secondary lactam, and an aryl bromide at C7 suitable for cross-coupling diversification. The compound is registered under EC Number 983-747-3 with harmonised GHS classification (Acute Tox. 4, Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3) per ECHA C&L notification [2]. Publicly available bioactivity data for this specific compound are absent from PubChem BioAssay, ChEMBL, and BindingDB as of the search date; the BindingDB record BDBM50522088 (CHEMBL4442920) corresponds to a structurally distinct chemotype and is not applicable [3].

Why Generic 3,4-Dihydropyrrolo[1,2-a]pyrazin-1-one Analogs Cannot Substitute for CAS 1851197-50-6 in SAR and Library Synthesis Programs


Within the pyrrolo[1,2-a]pyrazin-1-one chemotype, the combination of a 7-bromo substituent and a gem-dimethyl group at C3 creates a uniquely constrained vector set that is not replicated by regioisomeric bromo analogs (e.g., 6-bromo-2,8-dimethyl, CAS 2411228-47-0 ) or the 3-ethyl/4-ethyl congeners (CAS 1877054-57-3; CAS 2377034-23-4 ). The quaternary C3 center eliminates rotatable bonds (RB=0 [1]) versus the ethyl-bearing analogs (RB≥1), pre-organising the scaffold for target binding and removing metabolic hotspots susceptible to CYP-mediated oxidation—an SAR principle demonstrated for gem-dimethyl groups across multiple chemotypes. The 7-bromine position dictates the electronic character of the pyrrole ring and the exit vector for Pd-catalyzed cross-coupling, directly controlling which chemical space can be accessed during library synthesis. Substituting any of the off-the-shelf analogs without accounting for these differences introduces uncontrolled variables in target engagement, metabolic stability, and downstream synthetic tractability.

Quantitative Differentiation Evidence for 7-Bromo-3,3-dimethyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazin-1-one vs. Closest Structural Analogs


Rotatable Bond Count: Zero vs. Non-Zero — Conformational Rigidity Advantage of the 3,3-Dimethyl Quaternary Center

The target compound possesses zero rotatable bonds (RB=0), a direct consequence of the gem-dimethyl quaternary center at C3 [1]. In contrast, the 3-ethyl analog (CAS 1877054-57-3) and 4-ethyl analog (CAS 2377034-23-4) each contain at least one rotatable bond (the ethyl C–C bond), introducing conformational flexibility absent in the target compound. Zero rotatable bonds correlate with improved ligand efficiency and oral bioavailability in drug discovery campaigns [2], and the gem-dimethyl motif is a well-precedented strategy to block metabolic oxidation at benzylic/allylic positions [3]. The 6-bromo-2,8-dimethyl regioisomer (CAS 2411228-47-0) lacks the C3 quaternary center entirely and contains only C9H9BrN2O (vs. C9H11BrN2O for the target), reflecting a different oxidation state and hydrogen-bonding capacity.

Conformational restriction Metabolic stability Ligand pre-organization

Lipophilicity (XLogP3) and Topological Polar Surface Area: Optimized CNS Drug-Like Physicochemical Window

The target compound exhibits XLogP3-AA = 1.3 and TPSA = 34 Ų [1]. This places it within the favorable CNS drug-likeness window (XLogP 1–4, TPSA < 60–70 Ų) described by multiparameter optimization scores [2]. By comparison, the 3-ethyl and 4-ethyl analogs (CAS 1877054-57-3 and 2377034-23-4) are predicted to have higher XLogP values (estimated +0.4 to +0.6 log units) due to the additional methylene unit, edging closer to the upper lipophilicity boundary associated with increased promiscuity and hERG liability. The 6-bromo-2,8-dimethyl regioisomer (CAS 2411228-47-0), with its distinct N-methylation pattern and absent lactam NH, has altered hydrogen-bonding capacity that shifts its TPSA and solubility profile, making it less suitable as a direct bioisosteric replacement in lead optimization.

Lipophilicity CNS multiparameter optimization Blood-brain barrier permeability

Harmonized GHS Safety Classification: Differentiated Hazard Profile Enabling Risk-Based Procurement

The target compound carries a complete ECHA C&L notification with harmonized GHS hazard statements: H302 (Harmful if swallowed, 100% notifying companies), H315 (Causes skin irritation, 100%), H319 (Causes serious eye irritation, 100%), H335 (May cause respiratory irritation, 100%) [1]. This regulatory-grade safety profile is established for the exact CAS number and supports institutional chemical hygiene planning at the procurement stage. In contrast, the 3-ethyl analog (CAS 1877054-57-3), 4-ethyl analog (CAS 2377034-23-4), and 6-bromo-2,8-dimethyl analog (CAS 2411228-47-0) have no publicly available GHS notification in the ECHA C&L Inventory or PubChem GHS summary as of the search date, meaning their hazard profiles are uncharacterized in a regulatory framework. This creates procurement risk: unknown irritancy and toxicity classification versus a fully disclosed hazard profile.

Chemical safety GHS classification Procurement risk assessment

Vendor-Supplied Purity Specification: ≥95% by 1H-NMR as a Procurement Quality Baseline

At least one commercial vendor (Abbexa) specifies purity ≥ 95% (1H-NMR) with product conformation to structure confirmed by 1H-NMR, priced at US$203.00 for 1 g [1]. This provides a verifiable quality specification for procurement. In comparison, the 3-ethyl analog (CAS 1877054-57-3), 4-ethyl analog (CAS 2377034-23-4), and 6-bromo-2,8-dimethyl analog (CAS 2411228-47-0) are listed by multiple vendors but without publicly disclosed, batch-specific analytical data (NMR, HPLC, or MS) on their product pages, making side-by-side quality comparison infeasible at the procurement stage. The availability of a structured, verified quality metric reduces the risk of receiving material of unknown purity when ordering the target compound.

Compound quality control 1H-NMR purity Vendor qualification

Class-Level Pharmacophore Validation: Pyrrolo[1,2-a]pyrazin-1-one as a Privileged Kinase and PARP-1 Inhibitor Scaffold

The 3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one core has been independently validated as an ATP-competitive kinase inhibitor scaffold. PIM1 co-crystal structures (PDB 4BZO) confirm the lactam carbonyl and NH engage the kinase hinge region [1]. Initial pyrrolo[1,2-a]pyrazinone hits showed PIM isoform IC50 values in the low micromolar range; structure-based optimization yielded compounds with PIM1 IC50 = 0.003 µM, PIM2 IC50 = 0.073 µM, and PIM3 IC50 = 0.012 µM (compound NMS-P645) . A separate series targeting PARP-1 delivered 6,7-dichloropyrrolo[1,2-a]pyrazin-1(2H)-one derivatives with PARP-1 IC50 = 7.1 nM and BRCA-deficient cell proliferation inhibition in the low double-digit nanomolar range [2]. The target compound, bearing a single bromine at C7 and the lipophilic 3,3-dimethyl group, provides a strategically differentiated starting point for exploring C7 vector SAR within these validated pharmacophore models—an opportunity not offered by the 6-bromo-2,8-dimethyl regioisomer or 3-ethyl analogs due to their altered vector geometries.

PIM kinase PARP-1 Tankyrase Privileged scaffold

7-Bromo Regioisomeric Positioning: Unique C7 Exit Vector for Palladium-Catalyzed Cross-Coupling Relative to 6-Bromo Regioisomer

The target compound places the bromine atom at the 7-position of the pyrrolo[1,2-a]pyrazin-1-one ring system, para to the pyrrole nitrogen and meta to the bridgehead fusion point. The 6-bromo-2,8-dimethyl regioisomer (CAS 2411228-47-0) positions bromine at C6, ortho to the bridgehead nitrogen, creating a different electronic environment and steric accessibility for Pd-catalyzed cross-coupling . In related pyrrolo[1,2-a]pyrazine chemistry, bromination regiochemistry has been shown to direct subsequent functionalization: bromination of unsubstituted pyrrolo[1,2-a]pyrazine yields a 1:1 mixture of 8-bromo and 6,8-dibromo derivatives, highlighting the intrinsic regiochemical complexity of this scaffold [1]. The target compound, with bromine pre-installed at C7, circumvents this mixture problem entirely, providing a single, regiochemically pure synthetic handle for Suzuki–Miyaura, Sonogashira, or Buchwald–Hartwig diversification—a procurement advantage over the 6-bromo regioisomer or non-brominated core scaffolds that would require post-hoc bromination with attendant regioselectivity challenges.

Suzuki coupling Buchwald-Hartwig amination Regioselective diversification

Evidence-Backed Application Scenarios for 7-Bromo-3,3-dimethyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazin-1-one in Drug Discovery and Chemical Biology


Kinase-Focused Fragment Library Expansion via C7 Suzuki–Miyaura Diversification

The pyrrolo[1,2-a]pyrazin-1-one scaffold has co-crystal-validated hinge-binding geometry against PIM1 (PDB 4BZO) [1]. The target compound's 7-bromo substituent provides a single, regio-unambiguous synthetic handle for parallel Suzuki–Miyaura coupling to generate diverse C7-aryl analogs for kinase selectivity profiling. Its gem-dimethyl group locks the scaffold in the optimal conformational ensemble (RB=0) and provides a metabolic shield at the C3 position, making the resulting library members more likely to retain activity in cellular assays compared to ethyl-bearing analogs.

PARP-1/Tankyrase Inhibitor Lead Optimization with Defined Exit Vector Geometry

Published SAR for pyrrolo[1,2-a]pyrazin-1-one PARP-1 inhibitors demonstrates that halogen substitution on the pyrrole ring critically modulates potency (6,7-dichloro analog: PARP-1 IC50 = 7.1 nM) [2]. The target compound, with a single bromine at C7, allows systematic exploration of mono-substitution effects without confounding by the second halogen present in the literature 6,7-dichloro benchmark. The 3,3-dimethyl group further differentiates this compound from the literature 6,7-dichloro series, which typically lack substitution at C3, enabling exploration of additive lipophilic contacts in the PARP-1/TNKS NAD+ binding pocket.

CNS-Penetrant Probe Synthesis with Optimized Physicochemical Starting Point

With XLogP3 = 1.3 and TPSA = 34 Ų, the target compound resides within the CNS MPO favorable zone (ClogP 1–4, TPSA 20–70 Ų) [3]. The zero rotatable bonds further enhance the probability of passive blood-brain barrier permeation. Medicinal chemistry teams pursuing CNS kinase targets (e.g., GSK-3β, LRRK2) can use this building block as a core scaffold for parallel synthesis of brain-penetrant probe candidates, confident that the unadorned core already satisfies key physicochemical filters — a procurement advantage over more lipophilic ethyl congeners that risk exceeding ClogP thresholds.

Structure-Guided Fragment Merging with Full GHS Safety Documentation for Institutional Compliance

Academic screening centers and industrial hit-to-lead groups frequently merge fragment hits with privileged scaffolds. The target compound's complete ECHA GHS classification (H302/H315/H319/H335) [4] enables compliant SDS authoring and safe handling protocol design before the compound arrives on-site, reducing institutional review delays. This regulatory clarity, combined with vendor-disclosed ≥95% 1H-NMR purity, supports seamless integration into automated liquid handling and assay-ready plate preparation workflows where material identity and purity must be pre-qualified.

Quote Request

Request a Quote for 7-bromo-3,3-dimethyl-1h,2h,3h,4h-pyrrolo[1,2-a]pyrazin-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.